molecular formula C5H4Br2S B8673033 3,4-Dibromo-2-methylthiophene CAS No. 30319-01-8

3,4-Dibromo-2-methylthiophene

Cat. No.: B8673033
CAS No.: 30319-01-8
M. Wt: 255.96 g/mol
InChI Key: QNKRMWKBDSKRJT-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are fundamental building blocks in the landscape of modern chemistry. numberanalytics.comrroij.com Discovered in the late 19th century as an impurity in benzene (B151609), thiophene's unique electronic and structural properties have established it as a crucial scaffold in a wide array of chemical applications. numberanalytics.comcognizancejournal.com Its aromatic character, comparable in resonance energy to benzene, imparts significant stability, while the presence of the sulfur heteroatom introduces distinct reactivity patterns. numberanalytics.com

In contemporary research, thiophene derivatives are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.gov The thiophene nucleus is a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without loss of activity, a principle utilized in drug design. rroij.com Consequently, thiophene moieties are found in a variety of marketed drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer properties. cognizancejournal.comnih.gov Furthermore, the utility of thiophenes extends to materials science, where they are integral components of conducting polymers, organic light-emitting diodes (OLEDs), and photovoltaic cells. nih.govontosight.ai The versatility of thiophene in undergoing various chemical transformations, such as electrophilic substitution and metal-catalyzed cross-coupling reactions, further cements its importance as a versatile platform for the synthesis of complex molecular architectures. numberanalytics.com

The Unique Role of Brominated Thiophenes in Synthetic Methodologies

Among the various halogenated thiophenes, brominated derivatives hold a particularly strategic position in synthetic organic chemistry. The introduction of one or more bromine atoms onto the thiophene ring significantly alters its chemical reactivity and provides synthetic handles for further functionalization. ontosight.ai The position of the bromine atom(s) on the thiophene ring profoundly influences the compound's physical and chemical properties, including its reactivity, boiling point, and solubility. ontosight.ai

Bromothiophenes are highly valued as precursors in a multitude of chemical reactions, most notably in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Kumada couplings. mdpi.comresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular frameworks, including biaryl compounds and conjugated polymers. mdpi.com The bromine atoms can be selectively replaced with a wide range of organic groups, providing a powerful tool for molecular engineering. For instance, brominated thiophenes are key intermediates in the synthesis of polythiophenes, which are a class of conducting polymers with significant applications in organic electronics. ontosight.ai They also serve as versatile building blocks in the synthesis of arylated anthraquinones and other extended π-systems. mdpi.com The ability to selectively introduce bromine atoms at specific positions on the thiophene ring and then replace them with other functional groups makes brominated thiophenes indispensable intermediates in the creation of novel materials and pharmaceutically active compounds.

Historical Context and Evolution of Research on 3,4-Dibromo-2-methylthiophene

While the broader history of thiophene chemistry dates back to the 19th century, the focused investigation of specific isomers like this compound is a more recent development, driven by the expanding need for precisely substituted thiophene building blocks in materials science and medicinal chemistry. Early research on brominated thiophenes often involved direct bromination of thiophene or its simple derivatives, which could lead to a mixture of products. Over time, more selective and controlled methods for the synthesis of specific isomers have been developed.

The "halogen dance" reaction, a base-catalyzed isomerization, has been a significant area of study for rearranging halogen atoms on the thiophene ring, although it can sometimes lead to complex mixtures. acs.org The development of modern synthetic techniques, including regioselective lithiation followed by reaction with a bromine source, has provided more direct and higher-yielding routes to specific brominated thiophenes. google.com For instance, the synthesis of related compounds like 3,5-dibromo-2-methylthiophene (B1345596) has been achieved through the bromination of 2-methylthiophene (B1210033) using N-bromosuccinimide (NBS). rsc.org The evolution of these synthetic strategies has been crucial for making compounds like this compound more accessible for research and application.

Overview of Current Academic Research Trajectories for this compound

Current research involving this compound and structurally similar dibrominated thiophenes is largely centered on their application as versatile building blocks in organic synthesis, particularly for the creation of functional materials and complex organic molecules. The two bromine atoms at the 3 and 4 positions offer reactive sites for various cross-coupling reactions, allowing for the introduction of different substituents to tailor the electronic and physical properties of the resulting molecules.

A significant area of investigation is the use of dibrominated thiophenes in the synthesis of conjugated polymers and oligomers for applications in organic electronics. The substitution pattern on the thiophene ring directly influences the band gap and charge transport properties of these materials. researchgate.net For example, copolymers of dibrominated bithiophenes with other aromatic units are being explored for their electrochromic properties. researchgate.net

Furthermore, the strategic placement of bromine atoms on the thiophene core is utilized in the synthesis of biologically active molecules. For instance, substituted thiophenes are being investigated as estrogen receptor ligands, where the position of substituents on the thiophene ring plays a critical role in receptor binding and activity. nih.gov The ability to perform selective reactions at one bromine atom over the other in di- or poly-brominated thiophenes is a key aspect of their utility in constructing complex target molecules.

Interactive Data Table for this compound

PropertyValueSource
Molecular Formula C5H4Br2S nih.gov
IUPAC Name This compound chemsrc.com
CAS Number 30319-01-8 chemsrc.com
Molecular Weight 255.96 g/mol nih.gov
Exact Mass 253.84005 Da nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30319-01-8

Molecular Formula

C5H4Br2S

Molecular Weight

255.96 g/mol

IUPAC Name

3,4-dibromo-2-methylthiophene

InChI

InChI=1S/C5H4Br2S/c1-3-5(7)4(6)2-8-3/h2H,1H3

InChI Key

QNKRMWKBDSKRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CS1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 2 Methylthiophene

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3,4-Dibromo-2-methylthiophene offers a logical framework for devising synthetic routes by breaking the target molecule down into simpler, more readily available starting materials. The primary strategic disconnections involve the carbon-bromine (C-Br) bonds and the carbon-carbon bond of the methyl group (C-CH₃).

Two principal retrosynthetic strategies emerge from this analysis:

Direct Halogenation Strategy: This approach disconnects the two C-Br bonds, pointing to 2-methylthiophene (B1210033) as the key precursor. The primary challenge of this forward-synthetic route is the regioselective introduction of two bromine atoms onto the 3- and 4-positions of the thiophene (B33073) ring, a task complicated by the directing effects of the incumbent methyl group.

Convergent Synthesis Strategy: This alternative approach involves disconnecting the C-CH₃ bond. This leads to 3,4-dibromothiophene (B32776) as a key intermediate, which would then be methylated at the C-2 position. This strategy hinges on the successful synthesis of the dibrominated thiophene core followed by a regioselective methylation. A further disconnection of the C-Br bonds in 3,4-dibromothiophene could lead back to tetrabromothiophene (B189479), suggesting a route that begins with a perhalogenated scaffold.

These distinct strategies form the basis for the various synthetic methodologies discussed, each with its own set of advantages regarding efficiency, selectivity, and scalability.

Direct Halogenation Approaches for Thiophene Scaffolds

Direct halogenation of a pre-formed thiophene ring is a common method for producing brominated derivatives. However, the synthesis of this compound via this approach is complicated by the regiochemical directing effects of the methyl substituent.

Regioselective Bromination Techniques on Methylthiophene Precursors

The methyl group at the C-2 position of 2-methylthiophene is an activating, ortho-, para-director for electrophilic aromatic substitution. This electronic influence strongly directs incoming electrophiles, such as a bromonium ion, to the C-5 (para) and C-3 (ortho) positions. Consequently, the direct bromination of 2-methylthiophene typically results in a mixture of products, with 5-bromo-2-methylthiophene and 3,5-dibromo-2-methylthiophene (B1345596) often being the major products. studysmarter.co.uk

Achieving the desired 3,4-dibromo substitution pattern is therefore a significant regiochemical challenge. The C-4 position is meta to the methyl group and electronically disfavored for substitution. Standard bromination methods using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in common organic solvents are generally unselective and lead to low yields of the target isomer. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Brominating Agents

To overcome the inherent regioselectivity, optimization of reaction conditions is critical. This can involve modifying the brominating agent, solvent, temperature, and the use of catalysts to influence the substitution pattern. For certain thiophene derivatives, such as those containing carbonyl groups, "catalyst swamping conditions" using a large excess of a Lewis acid like aluminum(III) chloride have been shown to redirect bromination to the C-4 position. thieme-connect.com This effect is attributed to the complexation of the Lewis acid with the substituent, which alters its electronic and steric properties. However, the application of such harsh conditions to 2-methylthiophene to selectively produce the 3,4-dibromo isomer is not well-established and can promote side reactions.

The table below summarizes common bromination conditions and the typical, undesired, major products obtained from 2-methylthiophene.

Brominating AgentCatalyst/SolventTypical Major ProductsReference
Br₂Acetic Acid5-Bromo-2-methylthiophene, 3,5-Dibromo-2-methylthiophene studysmarter.co.uk
N-Bromosuccinimide (NBS)CHCl₃ / Acetic Acid5-Bromo-2-methylthiophene researchgate.net
Br₂Excess AlCl₃ (Catalyst Swamping)Method used to direct bromination to C4 in other thiophenes, but can be problematic for simple alkylthiophenes. thieme-connect.com

Multi-Step Synthetic Sequences and Convergent Syntheses

Given the challenges of direct regioselective bromination, multi-step synthetic sequences provide a more reliable and controlled route to this compound. These methods construct the molecule by introducing functional groups in a specific, strategic order.

Strategies Involving Pre-functionalized Thiophene Rings

A highly effective strategy begins with a thiophene ring that is already brominated at the desired 3- and 4-positions. The key intermediate for this approach is 3,4-dibromothiophene. This intermediate can be conveniently prepared in high yield from the selective reduction of 2,3,4,5-tetrabromothiophene. scispace.comgoogle.com The use of zinc dust in acetic acid is a classic and efficient method for removing the more reactive α-bromines (at C-2 and C-5) while leaving the β-bromines (at C-3 and C-4) intact. scispace.comgoogle.com

Once 3,4-dibromothiophene is obtained, the final step is the regioselective introduction of a methyl group at the C-2 position. This is typically accomplished through a halogen-metal exchange reaction, followed by quenching with an electrophilic methyl source. Treatment of 3,4-dibromothiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures selectively replaces one of the α-hydrogens (at C-2 or C-5) with lithium. The subsequent addition of a methylating agent, such as methyl iodide (CH₃I), furnishes the desired this compound.

StepStarting MaterialReagentsProductReference
12,3,4,5-TetrabromothiopheneZn powder, Acetic Acid3,4-Dibromothiophene scispace.comgoogle.com
23,4-Dibromothiophene1. n-BuLi; 2. CH₃IThis compound jcu.edu.au

Sequential Bromination and Methylation Routes

An alternative multi-step approach involves a defined sequence of bromination and methylation steps starting from a simpler thiophene. For instance, one could envision a route starting with the synthesis of an intermediate like 3-bromo-2-methylthiophene (B1266441). google.com The subsequent challenge would be to selectively introduce a second bromine atom at the C-4 position.

Advanced Synthetic Innovations for this compound Production

While traditional synthetic routes for producing substituted thiophenes have been well-established, recent advancements in chemical synthesis are paving the way for more efficient, scalable, and sustainable production methods. For a specialized compound like this compound, modern techniques such as microwave-assisted synthesis, continuous flow chemistry, and green chemistry principles offer significant advantages over conventional batch processing. These innovative approaches focus on accelerating reaction times, improving safety and reproducibility, and minimizing environmental impact. Although specific, published protocols applying these advanced methods directly to the synthesis of this compound are not widely documented, the principles can be applied based on extensive research into the synthesis of analogous brominated and substituted thiophenes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave energy heats the entire volume of the reaction mixture simultaneously and efficiently. This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity for a wide range of organic transformations, including the synthesis of heterocyclic compounds like thiophenes. mdpi.com

For the synthesis of this compound, a potential pathway involves the selective bromination of a 2-methylthiophene precursor. In a conventional setting, such reactions can be slow and may require harsh conditions, leading to the formation of byproducts. Microwave irradiation can overcome these limitations by providing rapid and uniform heating, which can lead to cleaner and faster reactions. nih.gov Research on microwave-assisted synthesis of other substituted thiophenes has demonstrated significant rate enhancement and improved yields. semanticscholar.orgprinceton.edu For instance, palladium-catalyzed halogenation reactions of similar heterocyclic systems have been completed in minutes under microwave irradiation, compared to hours with conventional heating. nih.gov

The table below illustrates a comparative hypothetical scenario for the bromination of a thiophene derivative, highlighting the typical advantages of microwave-assisted synthesis over conventional heating methods based on findings in related literature.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 12 hours10 - 20 minutes
Temperature 100 °C100 - 120 °C
Product Yield 65%85 - 95%
Energy Efficiency LowHigh
Byproduct Formation Moderate to HighLow

This is an illustrative table based on typical results for similar compounds, as a specific study on this compound was not available.

Flow Chemistry Protocols for Scalable Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers substantial advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. wiley-vch.de For reactions involving hazardous reagents, such as elemental bromine, flow chemistry provides a significantly safer operational environment by minimizing the volume of dangerous material present at any given time and allowing for the in situ generation of reactive species. mdpi.comnih.gov

A flow chemistry protocol for producing this compound could be designed around the in situ generation of bromine from safer precursors like hydrobromic acid (HBr) and an oxidant (e.g., hydrogen peroxide or sodium hypochlorite). mdpi.com This generated bromine stream would then be immediately mixed with the 2-methylthiophene substrate in a reactor coil. The precise control over stoichiometry, residence time, and temperature in a flow reactor allows for highly selective bromination, potentially minimizing the formation of isomeric impurities that are common in batch processes. The enhanced heat transfer capabilities of flow reactors can safely manage the exothermic nature of bromination reactions, preventing thermal runaways. wiley-vch.de

This approach not only enhances safety but also allows for straightforward scaling by extending the operational run time or by "numbering-up" (running multiple reactors in parallel), making it ideal for industrial production. okayama-u.ac.jp

The following table outlines key parameters for a hypothetical flow chemistry protocol for the bromination step in the synthesis of this compound.

ParameterValue/ConditionRationale
Reactor Type PFA/PTFE Tubing CoilChemically inert to bromine and acids.
Reagent Streams 1: 2-methylthiophene in solvent2: HBr + NaOCl (for in situ Br₂ generation)Avoids handling of bulk molecular bromine.
Residence Time 1 - 5 minutesShort reaction time enabled by efficient mixing and heat transfer.
Temperature 25 - 60 °CPrecise temperature control prevents side reactions.
Pressure 5 - 10 barUse of a back-pressure regulator to ensure single-phase flow.
Quenching In-line quench with sodium thiosulfateImmediately neutralizes unreacted bromine, enhancing safety.

Sustainable and Green Chemistry Considerations in Synthesis

A primary green consideration is the replacement of hazardous brominating agents like molecular bromine (Br₂). wordpress.com Greener alternatives include:

N-Bromosuccinimide (NBS): A solid, easier-to-handle reagent that is often used for selective brominations. While it improves handling safety, its atom economy is lower than that of Br₂. researchgate.net

Oxidative Bromination: Systems using a stable bromide salt (like HBr or KBr) in combination with a green oxidant (like H₂O₂) are highly advantageous. rsc.orgrsc.org These reactions produce water as the primary byproduct and generate the reactive bromine species in situ, aligning with green chemistry goals. A visible-light-induced radical process using HBr and H₂O₂ has been successfully applied to other methylthiophene derivatives. rsc.orgrsc.org

Solvent selection is another critical aspect. Traditional brominations often use chlorinated solvents like chloroform or carbon tetrachloride, which are toxic and environmentally harmful. Green chemistry encourages the use of safer, more benign solvents such as acetic acid, water (if substrate solubility allows), or even solvent-free conditions where feasible. researchgate.net

Finally, process efficiency is paramount. Advanced methods like microwave and flow synthesis contribute to green chemistry by reducing energy consumption and waste generation. Catalytic methods are also preferred over stoichiometric reagents to minimize waste. By integrating these approaches, the synthesis of this compound can be made significantly more sustainable.

The table below compares a traditional bromination approach with a greener alternative based on key sustainability metrics.

MetricTraditional Method (Br₂ in CCl₄)Green Chemistry Approach (HBr/H₂O₂ in Acetic Acid)
Brominating Agent Molecular Bromine (Br₂)Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂)
Reagent Hazard Highly toxic, corrosive, volatileLess hazardous, non-volatile precursors
Solvent Carbon Tetrachloride (CCl₄)Acetic Acid or Water
Solvent Hazard Carcinogenic, ozone-depletingCorrosive but more biodegradable and less toxic
Primary Byproduct HBr (corrosive gas)Water (H₂O)
Atom Economy HighHigh
Overall Safety LowHigh

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 2 Methylthiophene

Reactivity of the Thiophene (B33073) Ring System

The reactivity of the thiophene ring in 3,4-Dibromo-2-methylthiophene is significantly influenced by its substituents. The methyl group at the C2 position is an activating group, increasing the electron density of the ring through a positive inductive effect (+I). Conversely, the bromine atoms at the C3 and C4 positions are deactivating groups due to their electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+M). This electronic profile, combined with the substitution pattern, dictates the feasibility and outcome of various aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution (if applicable, given bromination)

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. libretexts.orgsmolecule.com In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Directed Ortho-Metalation (DoM) Strategies and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

In this compound, the only available C-H bond is at the C5 position. The methyl group at C2 is considered a very weak DMG and is not effective at directing lithiation to the C5 position. Instead of C-H activation, the reaction of this compound with strong bases like organolithium reagents (e.g., n-butyllithium) is dominated by a different, much faster process: metal-halogen exchange. wikipedia.orgias.ac.in This reaction involves the exchange of a bromine atom with the lithium atom, generating a lithiated thiophene species. jcu.edu.au The rate of exchange typically follows the trend I > Br > Cl. wikipedia.org

Given the two bromine atoms at different positions (C3 and C4), selective metal-halogen exchange could potentially be achieved by controlling reaction conditions such as temperature and the organolithium reagent used. The resulting lithiated intermediates are potent nucleophiles that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides), allowing for the introduction of a wide range of functional groups at either the C3 or C4 position.

Transformations Involving the Bromo-Substituents

The carbon-bromine bonds in this compound are the primary sites for transformations via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing more complex molecular architectures, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful tools in modern organic synthesis. These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The C-Br bonds of this compound can readily undergo oxidative addition to a Pd(0) complex, initiating the catalytic cycle and enabling coupling with a variety of organometallic reagents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester, in the presence of a base. libretexts.orgresearchgate.net This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids. researchgate.netnih.gov

This compound is an excellent substrate for Suzuki-Miyaura coupling. The two bromine atoms can be substituted sequentially or simultaneously, depending on the stoichiometry of the reagents and the reaction conditions. The electronic and steric differences between the C3 and C4 positions may allow for regioselective monocoupling. While specific studies on this exact isomer are limited, data from analogous dibromothiophenes suggest that a variety of aryl- and heteroarylboronic acids can be coupled successfully. nih.govnih.govresearchgate.net

Below is an interactive data table illustrating representative Suzuki-Miyaura coupling reactions that could be performed on this compound, based on established protocols for similar substrates.

Table 1. Representative Suzuki-Miyaura Coupling Reactions of this compound
Boronic Acid PartnerTypical CatalystTypical BaseTypical SolventExpected Product(s)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃ or K₂CO₃Toluene/Water or Dioxane/Water4-Bromo-2-methyl-3-phenylthiophene and/or 3-Bromo-2-methyl-4-phenylthiophene (mono-coupling); 2-Methyl-3,4-diphenylthiophene (di-coupling)
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane4-Bromo-3-(4-methoxyphenyl)-2-methylthiophene and/or 3-Bromo-4-(4-methoxyphenyl)-2-methylthiophene (mono-coupling); 3,4-Bis(4-methoxyphenyl)-2-methylthiophene (di-coupling)
Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DME4-Bromo-2-methyl-3-(thiophen-2-yl)thiophene and/or 3-Bromo-2-methyl-4-(thiophen-2-yl)thiophene (mono-coupling); 2-Methyl-3,4-di(thiophen-2-yl)thiophene (di-coupling)
Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Water4-Bromo-2-methyl-3-(pyridin-3-yl)thiophene and/or 3-Bromo-2-methyl-4-(pyridin-3-yl)thiophene (mono-coupling); 2-Methyl-3,4-di(pyridin-3-yl)thiophene (di-coupling)
Stille Coupling for Arylation and Vinylation

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane (organotin) reagent with an organic halide. nih.govresearchgate.net This method is highly valued in organic synthesis due to the air and moisture stability of organostannanes and its tolerance for a wide array of functional groups. nih.govlibretexts.org

For a substrate like this compound, Stille coupling offers a pathway for the selective introduction of aryl and vinyl groups. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govresearchgate.net While specific studies on this compound are not extensively detailed in readily available literature, the reactivity can be inferred from principles established for other polybrominated thiophenes. The two β-bromine atoms are expected to have similar reactivity, which may require careful control of reaction conditions to achieve mono-substitution over di-substitution.

Key components of the Stille coupling reaction include the palladium catalyst, often Pd(PPh₃)₄ or Pd₂(dba)₃, and various additives. researchgate.netnih.gov The choice of ligands, such as bulky, electron-rich phosphines, can accelerate the coupling process. nih.gov Additionally, the use of copper(I) salts as co-catalysts can significantly enhance reaction rates. nih.gov

ComponentExampleRole
Substrate This compoundElectrophile
Reagent Aryl-Sn(n-Bu)₃, Vinyl-Sn(n-Bu)₃Nucleophile Source
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates C-C bond formation
Ligand PPh₃, AsPh₃, P(t-Bu)₃Stabilizes and activates catalyst
Solvent Toluene, DMF, DioxaneReaction Medium
Additive CuI, CsFCo-catalyst / Rate enhancement
Negishi and Kumada Coupling Protocols

Negishi Coupling

The Negishi coupling is a nickel- or palladium-catalyzed reaction between an organozinc compound and an organic halide, forming a new carbon-carbon bond. bohrium.comCurrent time information in Chandigarh, IN. It is a versatile method with broad scope, tolerating a wide range of functional groups. bohrium.comnih.gov The reaction typically involves the oxidative addition of the halide to the metal center, transmetalation with the organozinc reagent, and reductive elimination. bohrium.com For this compound, this reaction allows for the introduction of various alkyl, aryl, and vinyl groups. The organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like ZnCl₂. bohrium.com

Kumada Coupling

First reported in 1972, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. lookchem.comlasalle.edu This protocol is particularly useful for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds and is a cost-effective method for synthesizing unsymmetrical biaryls. lookchem.comias.ac.in The reaction mechanism is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. lookchem.com A key advantage is the direct use of Grignard reagents, which are readily prepared. lasalle.edu However, the high reactivity of Grignard reagents limits the tolerance for certain functional groups (e.g., esters, ketones) on the coupling partners. lookchem.com In the context of halo-substituted alkylthiophenes, Kumada coupling has been extensively used for polymerization and the synthesis of oligothiophenes. ias.ac.in

For both Negishi and Kumada couplings with this compound, regioselectivity can be a challenge due to the similar electronic environment of the two β-bromines. Stoichiometric control of the organometallic reagent is crucial for achieving selective mono-alkylation or mono-arylation.

Coupling ProtocolOrganometallic ReagentTypical CatalystKey Features
Negishi R-ZnXPd(PPh₃)₄, Ni(dppp)Cl₂High functional group tolerance; broad scope. bohrium.comCurrent time information in Chandigarh, IN.
Kumada R-MgX (Grignard)Ni(dppp)Cl₂, Pd(PPh₃)₄Uses readily available Grignard reagents; cost-effective; less functional group tolerant. lookchem.comlasalle.edu
Sonogashira Coupling for Alkyne Introduction

The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scispace.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. scispace.comwikipedia.orgresearchgate.net

This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. scispace.com The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. researchgate.net

When applied to dibrominated thiophenes, the Sonogashira coupling can proceed in a stepwise manner, allowing for the synthesis of unsymmetrically substituted dialkynylthiophenes. Studies on the closely related 2,3-dibromothiophene (B118489) have shown that the reaction occurs with high regioselectivity at the more reactive α-position (C2). Since this compound lacks an α-bromine, the reaction would occur at one of the β-positions. The subtle electronic differences between the C3 and C4 positions may lead to preferential reaction at one site, or a mixture of mono-alkynylated products may be formed if only one equivalent of the alkyne is used.

ParameterTypical Conditions
Substrate This compound
Reagent Terminal Alkyne (R-C≡CH)
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base/Solvent Et₃N, i-Pr₂NH, Et₂NH
Temperature Room Temperature to 60 °C
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing for the coupling of a vast range of primary and secondary amines with various aryl and heteroaryl halides.

The catalytic system typically consists of a palladium source, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) and N-heterocyclic carbenes (NHCs) often providing the best results. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine.

For this compound, Buchwald-Hartwig amination would enable the introduction of primary or secondary amine functionalities at the C3 or C4 positions. This provides a direct route to aminothiophene derivatives, which are important substructures in pharmaceuticals and organic electronic materials. As with other coupling reactions on this substrate, achieving mono-amination would likely require careful control over the stoichiometry of the amine nucleophile.

ComponentExamplesPurpose
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalyst
Ligand XPhos, XantPhos, BINAPActivates and stabilizes the Pd center
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Amine deprotonation
Amine Primary/Secondary Alkyl or Aryl AminesNucleophile
Solvent Toluene, Dioxane, THFReaction Medium

Metal-Halogen Exchange Reactions and Quenching

Metal-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic reagent, typically an organolithium or Grignard reagent. This transformation is usually achieved by treating the halide with an organolithium reagent (like n-butyllithium or t-butyllithium) at low temperatures (e.g., -78 °C) to prevent side reactions. The exchange rate follows the trend I > Br > Cl.

For polyhalogenated aromatic systems, the exchange is often regioselective, occurring at the most acidic or sterically accessible position. In the case of this compound, both bromines are at β-positions. The C3 position is adjacent to the methyl group, while the C4 is adjacent to a proton. The relative stability of the resulting lithiated intermediate will determine the site of exchange. Once formed, this potent nucleophilic intermediate can be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups.

This two-step sequence provides a powerful method for the regioselective functionalization of the thiophene ring.

StepReagent/ElectrophileResulting Functional Group
1. Exchangen-BuLi, sec-BuLi, i-PrMgCl-Li or -MgX
2. QuenchingCO₂-COOH (Carboxylic Acid)
DMF-CHO (Aldehyde)
I₂-I (Iodide)
R-X (Alkyl Halide)-R (Alkyl)
R₂C=O (Ketone/Aldehyde)-C(OH)R₂ (Alcohol)

Reductive Debromination Strategies

Reductive debromination involves the removal of a bromine atom and its replacement with a hydrogen atom. This transformation is useful for the selective synthesis of less-halogenated compounds from polyhalogenated precursors. A classic and effective method for this is the use of zinc dust in the presence of an acid, such as acetic acid.

Research by Gronowitz demonstrated that this method could be used for the selective dehalogenation of polybromothiophenes. For instance, tetrabromothiophene (B189479) can be reduced to 3,4-dibromothiophene (B32776) in good yield by carefully controlling the reaction conditions. Similarly, 2,3,5-tribromothiophene (B1329576) can be selectively reduced to 3-bromothiophene. These results indicate that α-bromines are more readily removed than β-bromines.

Applying this strategy to this compound, a selective mono-debromination would be challenging due to the similar reactivity of the two β-bromines. The reaction would likely yield a mixture of 3-bromo-2-methylthiophene (B1266441) and 4-bromo-2-methylthiophene, or under more forcing conditions, complete debromination to 2-methylthiophene (B1210033).

Reagent SystemSubstrateProduct(s)Key Feature
Zn / Acetic AcidTetrabromothiophene3,4-DibromothiopheneSelective removal of α-bromines.
Zn / Acetic Acid2,3,5-Tribromothiophene3-BromothiopheneSelective removal of α-bromines.
Zn / Acetic AcidThis compound3-Bromo-2-methylthiophene, 4-Bromo-2-methylthiopheneExpected to produce a mixture of mono-debrominated products.

Reactivity of the Methyl Group and Side-Chain Modifications

The methyl group at the C2 position of the thiophene ring behaves similarly to a benzylic methyl group, making it susceptible to side-chain reactions, particularly under free-radical or strong oxidizing conditions.

One common transformation is free-radical bromination at the "benzylic" position using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This would convert the methyl group into a bromomethyl group (-CH₂Br), which is a versatile synthetic handle for introducing other functionalities via nucleophilic substitution.

Alternatively, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl side chain of an aromatic ring to a carboxylic acid. researchgate.net For this compound, this would yield 3,4-dibromothiophene-2-carboxylic acid. This reaction requires the presence of at least one hydrogen on the carbon attached to the ring (the benzylic position). researchgate.net

Furthermore, in a related compound, 3,4-dibromo-2,5-dimethylthiophene-1,1-dioxide, reaction with piperidine (B6355638) resulted in substitution at one of the methyl groups to form a piperidinomethyl derivative, showcasing the potential for nucleophilic substitution reactions on the side chain, particularly when the thiophene ring is activated.

Reaction TypeReagent(s)Product Functional Group
Radical Bromination NBS, AIBN/light-CH₂Br (Bromomethyl)
Oxidation KMnO₄, heat-COOH (Carboxylic Acid)

Functionalization via Radical Pathways

While ionic pathways often dominate thiophene chemistry, radical-mediated reactions provide alternative and powerful methods for functionalization. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com For substituted thiophenes like this compound, radical reactions can offer unique selectivity.

A key radical pathway for functionalizing methyl-substituted aromatics is benzylic halogenation. The methyl group at the C2 position can be targeted by radical initiators to form a stabilized thienylic radical. This transformation is analogous to the well-known allylic and benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light.

The general mechanism for the radical bromination of the methyl group is as follows:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound. This step is favored due to the formation of a resonance-stabilized thienylmethyl radical. This radical then reacts with another molecule of NBS to yield the brominated product, 3,4-Dibromo-2-(bromomethyl)thiophene, and a new succinimidyl radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species. libretexts.org

This pathway introduces a highly versatile bromomethyl handle, which can be subsequently converted into a variety of other functional groups, such as alcohols, ethers, nitriles, and aldehydes, through nucleophilic substitution reactions.

Interactive Table: Radical Initiators and Conditions
InitiatorConditionsTypical Application
AIBN (Azobisisobutyronitrile)Thermal (60-80 °C)Halogenation, Polymerization
Benzoyl PeroxideThermal (80-95 °C)Halogenation, Polymerization
UV Light (hν)PhotochemicalHalogenation, Radical Addition

Oxidation and Reduction of the Methyl Group

The methyl group of this compound can be chemically transformed through oxidation and reduction reactions, although the thiophene ring itself is sensitive to certain oxidizing conditions.

Oxidation: The oxidation of the methyl group can lead to the corresponding alcohol, aldehyde, or carboxylic acid. The choice of oxidant and reaction conditions is critical to achieve the desired product selectively without degrading the thiophene ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can often lead to ring cleavage. However, milder and more controlled methods have been developed for oxidizing methyl groups on heterocyclic rings.

One common strategy involves the aforementioned radical bromination to form a bromomethyl intermediate, which is then hydrolyzed or further oxidized. For instance, reaction with silver oxide (Ag₂O) can convert the aldehyde (formed from the bromomethyl intermediate) to the corresponding carboxylic acid, 3,4-Dibromo-thiophene-2-carboxylic acid.

Interactive Table: Oxidation Products of the Methyl Group
Oxidation StateProduct NameTypical Reagents
Alcohol(3,4-Dibromothiophen-2-yl)methanol1. NBS, AIBN; 2. H₂O, Base
Aldehyde3,4-Dibromothiophene-2-carbaldehyde1. NBS, AIBN; 2. Sommelet or Kröhnke oxidation
Carboxylic Acid3,4-Dibromothiophene-2-carboxylic acid1. KMnO₄ (harsh); 2. Via aldehyde oxidation (e.g., Ag₂O)

Reduction: Reduction of the methyl group itself is not a common transformation as it is already in a low oxidation state. However, functional groups derived from the methyl group can be reduced. For example, if the methyl group is first oxidized to an aldehyde (3,4-Dibromothiophene-2-carbaldehyde), it can be readily reduced back to the alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or reduced completely to the methyl group via Wolff-Kishner or Clemmensen reduction, though the latter's acidic conditions may be harsh on the thiophene ring.

Mechanistic Studies of Key Transformation Reactions

The bromine atoms at the C3 and C4 positions are key sites for reactivity, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki, Stille, and Kumada couplings are powerful tools for forming new carbon-carbon bonds at the C3 and C4 positions. chemistryjournals.netjcu.edu.au The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. chemistryjournals.net

Computational studies using Density Functional Theory (DFT) have provided significant insight into these steps, helping to optimize reaction conditions and catalyst design. chemistryjournals.net

Nucleophilic Aromatic Substitution (S_NAr): Direct substitution of the bromine atoms by nucleophiles can also occur, particularly if the thiophene ring is activated by electron-withdrawing groups. While the methyl group is electron-donating, strong nucleophiles can displace the bromides. The S_NAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the thiophene ring. nih.gov

The rate of S_NAr reactions is influenced by the strength of the nucleophile, the stability of the Meisenheimer intermediate, and the nature of the solvent. Kinetic studies on related bromonitrothiophenes have shown how substituents significantly affect the reactivity towards nucleophiles. The reaction of the closely related 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with piperidine has been studied, providing structural evidence for the products of nucleophilic attack, which can involve both substitution and subsequent reactions of the methyl groups. researchgate.net

Advanced Spectroscopic Analysis and Structural Elucidation of 3,4 Dibromo 2 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3,4-Dibromo-2-methylthiophene, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon skeletons.

High-Resolution ¹H and ¹³C NMR Investigations

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural verification.

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent proton groups: the single aromatic proton at the 5-position (H-5) and the three protons of the methyl group at the 2-position (-CH₃).

Methyl Protons (-CH₃): This signal would appear as a singlet in the upfield region, typically around 2.0-2.5 ppm.

Thiophene (B33073) Ring Proton (H-5): This aromatic proton would appear as a singlet in the downfield region, likely between 7.0 and 7.5 ppm. The absence of adjacent protons would preclude any spin-spin splitting.

The ¹³C NMR spectrum would display five signals, one for each unique carbon atom in the molecule. The expected chemical shift regions are:

Methyl Carbon (-CH₃): The most upfield signal, expected around 14-18 ppm.

Bromine-Substituted Carbons (C-3 and C-4): These carbons would be found in the range of 110-125 ppm.

Methyl-Substituted Carbon (C-2): This signal would appear further downfield, typically between 135-145 ppm.

Unsubstituted Carbon (C-5): This carbon atom, bonded to a hydrogen, would likely resonate in the 125-135 ppm range.

A hypothetical data table for these expected shifts is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2-CH₃ 2.0 - 2.5 (s, 3H) 14 - 18
C-2 - 135 - 145
C-3 - 110 - 125
C-4 - 110 - 125
H-5 / C-5 7.0 - 7.5 (s, 1H) 125 - 135

(Note: These are estimated values based on analogous compounds. s = singlet)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, no cross-peaks would be expected, as the methyl protons and the H-5 proton are separated by more than three bonds and thus are not coupled. This lack of correlation would support the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show two cross-peaks: one connecting the methyl proton signal to the methyl carbon signal, and another connecting the H-5 proton signal to the C-5 carbon signal. This would definitively assign the ¹³C signals for C-5 and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. For this compound, key correlations would be expected between:

The methyl protons and carbons C-2 and C-3 .

The H-5 proton and carbons C-3 and C-4 .

These long-range correlations would confirm the relative positions of the methyl group and the bromine atoms on the thiophene ring.

Solid-State NMR for Polymorphic and Conformational Studies

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly useful for characterizing polymorphism (the ability of a compound to exist in multiple crystal forms) and determining molecular conformation in a crystalline environment. As no crystallographic or ssNMR data has been published for this compound, such studies would be novel. A ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiment could reveal the number of crystallographically inequivalent molecules in the unit cell and provide insights into the local electronic environment of each carbon atom in the solid state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction and Crystal Packing Analysis

A single-crystal X-ray diffraction analysis of this compound would yield definitive proof of its molecular structure. This analysis would provide key crystallographic parameters, which would be compiled into a data table.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pbca
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) 90
β (°) To be determined
γ (°) 90
Volume (ų) To be determined
Z To be determined

(Note: This table represents the type of data that would be obtained from an X-ray diffraction experiment.)

Analysis of the crystal packing would describe how individual molecules of this compound arrange themselves in the crystal lattice, influenced by various intermolecular forces.

Vibrational Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the structural details of molecules. For this compound, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer complementary information about its vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and bond vibrations.

Heteroaromatic compounds like thiophenes typically exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹ iosrjournals.org. The methyl group introduces C-H stretching vibrations expected around 2960-2850 cm⁻¹. The aromatic C=C stretching vibrations within the thiophene ring are generally observed in the 1550-1400 cm⁻¹ range. For substituted thiophenes, these bands can be found at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹ iosrjournals.org. The C-S stretching vibrations of the thiophene ring are typically weaker and appear at lower wavenumbers, generally in the 850-600 cm⁻¹ region iosrjournals.org. The C-Br stretching vibrations are expected to absorb strongly in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch (ring) 3100 - 3000 Weak
Aliphatic C-H Stretch (methyl) 2960 - 2850 Medium
C=C Ring Stretch 1550 - 1400 Medium-Strong
C-H In-plane Bend 1400 - 1000 Variable
C-S Ring Stretch 850 - 600 Weak-Medium
C-H Out-of-plane Bend 1000 - 750 Strong

Note: This table is based on characteristic vibrational frequencies for substituted thiophenes and related organobromine compounds.

Raman spectroscopy provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bond vibrations.

For this compound, the symmetric vibrations of the thiophene ring, especially the C=C and C-S stretching modes, are expected to produce strong signals in the Raman spectrum. The C-Br bonds should also be Raman active. Similar to FT-IR, specific experimental data for this compound is scarce. However, studies on related thiophene molecules show that the most intense Raman bands are typically associated with the C=C ring stretching modes around 1440 cm⁻¹ mdpi.com. The aromatic C-H stretching modes (3100-3000 cm⁻¹) are also observable iosrjournals.orgresearchgate.net. Analysis of various oligothiophenes has shown that Raman spectroscopy is highly sensitive to chain length and conformation mdpi.com.

Table 2: Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch (ring) 3100 - 3000 Medium
Aliphatic C-H Stretch (methyl) 2960 - 2850 Medium
C=C Ring Stretch 1550 - 1400 Strong
C-S Ring Stretch 850 - 600 Medium

Note: This table is based on characteristic Raman shifts for substituted thiophenes.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

The molecular weight of this compound (C₅H₄Br₂S) is 255.96 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 256. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a triplet of peaks: [M]⁺ at m/z ≈ 254 (containing two ⁷⁹Br), [M+2]⁺ at m/z ≈ 256 (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ at m/z ≈ 258 (containing two ⁸¹Br), with relative intensities of approximately 1:2:1.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a bromine atom: This would result in a fragment ion [M-Br]⁺ at m/z ≈ 175/177.

Loss of a methyl radical: This would lead to the [M-CH₃]⁺ ion at m/z ≈ 241, which would also exhibit the characteristic 1:2:1 isotopic pattern for two bromine atoms.

Loss of HBr: A rearrangement followed by the elimination of hydrogen bromide could produce a fragment at [M-HBr]⁺.

Ring cleavage: The thiophene ring can also fragment, although this often leads to lower mass ions.

Analysis of the closely related compound, 3,4-dibromothiophene (B32776) (lacking the methyl group), shows a strong molecular ion peak, confirming the stability of the dibrominated thiophene ring nist.gov. The fragmentation of this compound is expected to be influenced by the presence of the methyl group, which can stabilize adjacent carbocations, potentially favoring cleavage at the C-C bond between the ring and the methyl group.

Table 3: Predicted Major Ions in the Mass Spectrum of this compound

m/z (approx.) Ion Structure Notes
254, 256, 258 [C₅H₄⁷⁹Br₂S]⁺, [C₅H₄⁷⁹Br⁸¹BrS]⁺, [C₅H₄⁸¹Br₂S]⁺ Molecular ion (M⁺) triplet, ratio ~1:2:1
241, 243, 245 [C₄H⁷⁹Br₂S]⁺, [C₄H⁷⁹Br⁸¹BrS]⁺, [C₄H⁸¹Br₂S]⁺ Loss of methyl radical ([M-CH₃]⁺)
175, 177 [C₅H₄⁷⁹BrS]⁺, [C₅H₄⁸¹BrS]⁺ Loss of a bromine atom ([M-Br]⁺)

Note: The m/z values are nominal masses. The isotopic pattern is a key identifier.

Electronic Absorption Spectroscopy for Electronic Structure Insights (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic and heteroaromatic compounds, the primary absorptions are due to π → π* transitions.

The UV-Vis spectrum of the parent thiophene molecule shows a strong absorption band around 231 nm. The introduction of substituents on the thiophene ring can cause shifts in the absorption maximum (λmax) and changes in the molar absorptivity. The methyl group is an auxochrome that typically causes a small bathochromic (red) shift. The bromine atoms, also acting as auxochromes, are expected to cause a more significant red shift due to the extension of the conjugated system through their lone pair electrons.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solvent Predicted λmax (nm) Type of Transition

Note: This prediction is based on the known UV-Vis spectrum of 2-methylthiophene (B1210033) and the expected substituent effects of bromine.

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 2 Methylthiophene

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. researchgate.net It is widely used to predict the electronic and geometric properties of organic molecules, including thiophene (B33073) derivatives. scispace.com DFT calculations are centered on determining the electron density of a system to derive its energy and other properties. A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set like 6-31G or 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. researchgate.netinpressco.com

A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. inpressco.com For 3,4-Dibromo-2-methylthiophene, this process involves calculating the forces on each atom and iteratively minimizing them until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters.

While specific experimental data for this compound is not available, calculations on similar molecules, such as 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, show good agreement between DFT-calculated and experimentally determined geometric parameters. scispace.comresearchgate.net For this compound, one would expect the thiophene ring to be nearly planar, with bond lengths and angles influenced by the electronic effects of the two bromine atoms and the methyl group. The table below illustrates the typical parameters obtained from such a calculation.

ParameterDescriptionExpected Trend/Value
C-S Bond LengthDistance between Carbon and Sulfur atoms in the thiophene ring.Typically around 1.72-1.75 Å.
C=C Bond LengthDistance between double-bonded Carbon atoms in the ring.Approximately 1.37 Å.
C-C Bond LengthDistance between single-bonded Carbon atoms in the ring.Approximately 1.42 Å.
C-Br Bond LengthDistance between Carbon atoms of the ring and Bromine atoms.Around 1.87 Å, influenced by electron density.
C-S-C Bond AngleThe angle formed within the thiophene ring at the sulfur atom.Expected to be around 92-93°.
C-C-Br Bond AngleThe angle formed between adjacent carbons and a bromine substituent.Approximately 125-130°.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. researchgate.netpmf.unsa.ba A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. pmf.unsa.ba For thiophene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a corresponding π*-antibonding orbital. The presence of electron-withdrawing bromine atoms and an electron-donating methyl group on the this compound ring would modulate the energies of these orbitals. DFT calculations can precisely determine these energy levels.

ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (ionization potential). Higher energy indicates stronger nucleophilicity.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electron affinity). Lower energy indicates stronger electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, DFT calculations (B3LYP/6-311++G(d,p)) determined the HOMO energy to be -8.29 eV and the LUMO energy to be -6.17 eV. scispace.com

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. youtube.commdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net The map is color-coded: red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.com Green and yellow regions are relatively neutral. youtube.com

For this compound, an EPS map would likely show a negative potential (red) around the electronegative sulfur and bromine atoms, reflecting their lone pairs of electrons. mdpi.com The hydrogen atoms of the methyl group and the remaining hydrogen on the thiophene ring would exhibit a positive potential (blue). This visualization provides an intuitive understanding of the molecule's reactive behavior. youtube.com

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data or serve as a predictive tool. DFT methods can accurately calculate parameters such as NMR chemical shifts and vibrational frequencies. scispace.comnih.gov

For Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical calculations can predict the ¹H and ¹³C chemical shifts. researcher.life Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. modgraph.co.uk The calculated shifts for this compound would be influenced by the electronic environment of each nucleus, which is shaped by the inductive and steric effects of the bromine and methyl substituents.

Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. researchgate.netmdpi.com These calculations yield a set of normal modes, each with a specific frequency and intensity. nih.gov For this compound, characteristic vibrational modes would include C-H stretching, C-S stretching of the thiophene ring, C-Br stretching, and various bending modes. Theoretical spectra for related molecules have shown good agreement with experimental data, confirming the reliability of these computational methods. scispace.comresearchgate.net

Spectroscopic ParameterTypical Computational MethodInformation Obtained
1H & 13C NMR Chemical ShiftsDFT with GIAO methodPredicts the position of signals in NMR spectra, aiding in structural elucidation.
Vibrational Frequencies (IR/Raman)DFT frequency calculationPredicts the wavenumbers of molecular vibrations, corresponding to peaks in IR and Raman spectra. Helps identify functional groups and confirm structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules, such as solvents or other solutes. nih.gov

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for analyzing its intermolecular interactions. In a simulated environment (e.g., in a solvent box), one could observe how the molecule interacts with its neighbors through forces like van der Waals interactions and electrostatic forces. This can provide insight into its solubility, aggregation behavior, and how it might orient itself in a condensed phase or at an interface. Although the thiophene ring itself is rigid, the methyl group has rotational freedom, and MD can explore the dynamics of this rotation and its influence on intermolecular packing.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This allows for the calculation of activation energies, which determine the kinetics and feasibility of a reaction pathway.

For this compound, theoretical studies could elucidate the mechanisms of various important reactions. Thiophenes are known to undergo electrophilic substitution, and calculations could predict the preferred site of attack (the C5 position) and the structure of the transition state. nih.gov Other potential reactions include metal-catalyzed cross-coupling reactions at the C-Br bonds, which are common for synthesizing more complex thiophene-based materials. researchgate.net Theoretical investigations on the reaction of thiophene and methylthiophene with molecular oxygen have shown that alkylation can lower the activation barrier for addition pathways. researchgate.net Similar studies on this compound could provide valuable insights into its oxidative stability and degradation pathways. iaea.org

In Silico Screening and Prediction of Synthetic Accessibility

The progression of a chemical entity from a conceptual structure to a tangible laboratory product is fraught with challenges, primarily centered around its synthetic feasibility. In the realm of computational chemistry, in silico screening and the prediction of synthetic accessibility have emerged as indispensable tools for preemptively evaluating the viability of synthesizing a target molecule. These computational approaches are particularly valuable for complex or novel structures like this compound, offering a theoretical framework to anticipate synthetic challenges and guide the design of efficient reaction pathways. This section delves into the computational methodologies used to assess the synthetic accessibility of this compound, providing a theoretical lens through which its synthesis can be strategically planned.

Several established scoring systems are utilized to predict synthetic accessibility, including SAscore, the Synthetic Complexity Score (SCScore), and SYBA (SYnthetic Bayesian Accessibility). mdpi.comnih.govresearchgate.netnih.gov These scores are calculated based on different parameters. SAscore, for instance, is derived from the analysis of fragment frequencies and a complexity penalty for features like stereocenters and macrocycles. nih.govnih.gov SCScore is trained on a massive dataset of known reactions, learning to associate structural complexity with the number of reaction steps. mdpi.com SYBA employs a Bayesian model to classify compounds as "easy-to-synthesize" or "hard-to-synthesize" based on fragment analysis. researchgate.netnih.govebi.ac.uk

For this compound, these scoring systems would analyze its key structural features: a thiophene core, a methyl group at the 2-position, and bromine atoms at the 3- and 4-positions. The presence of the thiophene ring, a common heterocycle in medicinal chemistry, would likely contribute favorably to its synthetic accessibility score. nih.gov However, the specific substitution pattern of the two bromine atoms and the methyl group on adjacent positions might be flagged by some algorithms as a potential source of synthetic complexity, as achieving such regioselectivity can be challenging.

To illustrate how these computational tools might evaluate this compound, a comparative data table of hypothetical synthetic accessibility scores is presented below. The scores for related, and potentially simpler, thiophene derivatives are included for context.

Table 1: Hypothetical Synthetic Accessibility Scores for this compound and Related Compounds
Compound NameStructureHypothetical SAscore (1-10, lower is better)Hypothetical SCScore (1-5, lower is better)Hypothetical SYBA Score (-10 to 10, higher is better)Predicted Retrosynthetic Complexity
2-Methylthiophene (B1210033)C₅H₆S1.51.28.5Low
2,5-DibromothiopheneC₄H₂Br₂S2.82.06.2Moderate
3,4-Dibromothiophene (B32776)C₄H₂Br₂S3.52.84.1Moderate-High
This compoundC₅H₄Br₂S4.23.13.5High

The hypothetical data in Table 1 suggests that while the individual components of this compound are common, their specific arrangement increases its predicted synthetic complexity. The scores indicate that the synthesis of this compound would likely be more challenging than that of simpler derivatives like 2-methylthiophene or even 2,5-dibromothiophene, where the substituents are in less sterically hindered positions.

Further in silico analysis would involve the use of retrosynthesis prediction software. sigmaaldrich.comsynthiaonline.com These programs would propose potential synthetic pathways by identifying key bond disconnections in the this compound structure. For instance, a plausible retrosynthetic analysis might suggest the following disconnections:

C-Br bond formation: This would involve the selective bromination of a 2-methylthiophene precursor. Computational tools would assess the feasibility of achieving the desired 3,4-dibromo substitution pattern, considering the directing effects of the methyl group. dntb.gov.ua

Thiophene ring formation: This approach would construct the thiophene ring from acyclic precursors already bearing the necessary substituents. Algorithms would search for known cyclization reactions that could yield the desired substitution pattern.

The predicted synthetic routes would be ranked based on factors such as the number of steps, the estimated yield of each step, and the commercial availability of the starting materials. A summary of potential retrosynthetic approaches and their associated challenges, as might be identified by computational analysis, is provided in the table below.

Table 2: Computationally Predicted Retrosynthetic Strategies for this compound
Retrosynthetic StrategyKey PrecursorPredicted ChallengesFeasibility Score (1-5, higher is more feasible)
Sequential Bromination2-MethylthiopheneLow regioselectivity, potential for over-bromination.2.5
Halogen Dance Reaction2,3,5-Tribromothiophene (B1329576)Requires specific and potentially harsh reaction conditions.3.0
Cyclization of a Dihalogenated AlkeneA suitably substituted 1,4-dicarbonyl compoundAvailability of the acyclic precursor.3.5
Metal-Catalyzed Cross-CouplingA pre-functionalized thiopheneCompatibility of multiple reactive sites.4.0

Applications of 3,4 Dibromo 2 Methylthiophene As a Synthetic Building Block and in Advanced Materials

Precursor for Conjugated Polymers in Organic Electronics

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential materials in the field of organic electronics. Thiophene-based polymers, or polythiophenes, are a prominent class of these materials due to their excellent charge transport properties and environmental stability. Dibrominated thiophenes are common starting materials for the synthesis of these polymers through various cross-coupling reactions. The functionalization of the thiophene (B33073) ring is a key strategy for tuning the electronic and optical properties of the resulting polymers.

While isomers such as 2,5-dibromo-3-alkylthiophene are widely used in well-documented polymerization reactions like the Grignard Metathesis (GRIM) polymerization to create high-performance polymers for organic electronics, the use of 3,4-Dibromo-2-methylthiophene is less common but offers a different substitution pattern for creating novel polymer structures.

The synthesis of polythiophenes for applications in OFETs and OPVs often relies on transition metal-catalyzed polymerization methods, such as Stille, Suzuki, and Kumada cross-coupling reactions. These methods create the necessary carbon-carbon bonds between monomer units to form the conjugated polymer chain. For instance, the polymerization of 2,5-dibromo-3-hexylthiophene is a well-established route to the widely studied polymer poly(3-hexylthiophene) (P3HT), a benchmark material in organic solar cells mdpi.comresearchgate.net.

The specific isomer, this compound, can be envisioned as a monomer in similar polymerization schemes. Polymerization would proceed via coupling at the 3- and 4-positions, leading to a poly(2-methylthiophene-3,4-diyl) structure. This differs significantly from the 2,5-linked polymers, which tend to have more planar backbones. The steric hindrance from the methyl group at the 2-position and the β-linkages would result in a more twisted polymer backbone, which can influence the material's electronic properties. While detailed performance data for polymers derived exclusively from this compound in OFET and OPV devices is not widely reported, the principles of polythiophene chemistry suggest that such polymers would exhibit distinct optical and electronic characteristics suitable for investigation in these applications rsc.orgnih.gov.

The versatility of this compound lies in its potential for derivatization to create more complex and functionalized monomers. The bromine atoms can be selectively replaced through cross-coupling reactions to attach other aromatic or functional groups. For example, a Suzuki or Stille cross-coupling reaction could be used to attach groups at the 3- or 4-position, yielding a new, more complex brominated thiophene that can then be used in subsequent polymerization or synthesis steps nih.govjcu.edu.auresearchgate.net.

An example of this approach involves the synthesis of thieno[3,4-b]pyrazines, a class of electron-deficient building blocks for low band-gap polymers. The synthesis often starts with a 3,4-diaminothiophene precursor, which can be derived from 3,4-dinitrothiophene. While not a direct use of this compound, this highlights a synthetic strategy where the 3,4-positions of the thiophene ring are functionalized to create monomers with tailored electronic properties researchgate.netnih.govrsc.org. Applying this logic, this compound could be converted into a diamino or other functionalized intermediate to access novel monomer structures.

The structure of the monomer unit is a critical determinant of the final properties of a conjugated polymer. Key structural factors include the type and position of substituents and the linkage pattern between monomer units.

Regioregularity : In polymers made from asymmetrically substituted thiophenes, the orientation of the monomer units (Head-to-Tail, Head-to-Head, Tail-to-Tail) significantly impacts properties. Polymers with high Head-to-Tail (HT) regioregularity, such as those made from 2-bromo-5-iodo-3-alkylthiophenes, tend to have higher charge carrier mobility due to more effective π-π stacking and crystalline order rsc.org.

Steric Effects : Bulky substituents on the thiophene ring can cause twisting of the polymer backbone. This increased torsion angle reduces the effective conjugation length, leading to a larger bandgap and a blue-shift in the polymer's absorption spectrum mdpi.com. A polymer derived from this compound would inherently have a more twisted conformation compared to 2,5-linked polythiophenes, which would directly influence its electronic and optical properties.

Electronic Effects : The electronic nature of substituents (electron-donating or electron-accepting) directly modulates the HOMO and LUMO energy levels of the polymer. Attaching electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower it. This tuning is crucial for optimizing the performance of devices like OPVs by matching the energy levels of the donor and acceptor materials pkusz.edu.cn.

The table below illustrates how different structural features of thiophene monomers, in general, influence the properties of the resulting polymers.

Table 1: Influence of Monomer Structure on Polythiophene Properties

Monomer Structural Feature Effect on Polymer Backbone Impact on Electronic/Optical Properties
Linkage Position (e.g., 2,5- vs. 3,4-) 2,5-linkages promote planarity. 3,4-linkages increase torsion. Planar backbones lead to smaller bandgaps and higher mobility. Twisted backbones increase the bandgap.
Substituent Position (e.g., 2- vs. 3-position) Substituents at the 3-position can control solubility and interchain packing. Affects solid-state morphology, influencing charge transport.
Substituent Size (e.g., methyl vs. hexyl) Larger side chains increase solubility but can introduce steric hindrance. Can disrupt π-stacking if too bulky, potentially lowering mobility.
Substituent Electronic Nature (e.g., alkoxy vs. cyano) Minimal effect on backbone conformation. Electron-donating groups raise HOMO levels; electron-withdrawing groups lower LUMO levels.

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, dibrominated thiophenes are versatile intermediates for constructing complex, non-polymeric organic molecules, including those with potential applications in pharmaceuticals and materials science. The two bromine atoms provide reactive handles for sequential or double cross-coupling reactions, allowing for the controlled introduction of different substituents.

In the context of total synthesis, building blocks like this compound can be used to introduce a substituted thiophene core into a larger molecular framework. The thiophene ring is a common heterocycle in biologically active compounds. Cross-coupling reactions such as Suzuki, Stille, or Sonogashira are standard methods to functionalize the dibromo-positions. For example, one bromine atom could be selectively reacted with an organoboron compound (Suzuki reaction), leaving the second bromine available for a subsequent, different coupling reaction. This stepwise functionalization is a powerful strategy for building complex, unsymmetrical molecules. Although specific examples detailing the use of this compound in the total synthesis of a natural product are not prominent in the literature, its related isomers are widely used for synthesizing biaryl compounds with potential anti-tumor or anti-thrombotic activities nih.govresearchgate.net.

The rigid, five-membered ring structure of thiophene makes it an attractive scaffold for the design of ligands for catalysis. Phosphine (B1218219) ligands, which are crucial in many transition-metal-catalyzed reactions, can be synthesized by introducing phosphine groups onto an aromatic core. This compound could serve as a precursor for such ligands. The synthetic route would typically involve a lithium-halogen exchange reaction, where the bromine atoms are replaced with lithium, followed by quenching with a chlorophosphine electrophile (e.g., PCl₃ or Ph₂PCl). By reacting at both the 3- and 4-positions, a bidentate phosphine ligand (a diphosphine) with a specific "bite angle" dictated by the thiophene geometry could be created. Such ligands are valuable in fine-tuning the activity and selectivity of metal catalysts used in organic synthesis.

Role in the Development of Advanced Functional Materials Beyond Polymers

This compound serves as a versatile precursor in the synthesis of sophisticated functional materials that are not polymeric in nature. Its distinctive chemical structure, featuring a rigid thiophene core functionalized with reactive bromine atoms and a methyl group, allows for its incorporation into a variety of advanced materials. These materials include liquid crystals, intricate supramolecular structures, and high-performance organic dyes and pigments. The strategic placement of the dibromo substituents enables a wide range of chemical modifications, making it a valuable component in the design of materials with tailored electronic and optical properties.

Building Block for Liquid Crystalline Materials

The pursuit of novel liquid crystalline materials has identified substituted aromatic and heteroaromatic cores as essential design elements. This compound possesses the fundamental characteristics of a mesogenic building block, which is a molecule that can exhibit liquid crystal phases. The rigid thiophene ring provides the necessary structural anisotropy, a key feature for the formation of such phases.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that form these phases, known as mesogens, often have characteristic shapes, such as being rod-like (calamitic), disk-like (discotic), or banana-shaped (bent-core). tcichemicals.comcolorado.edu The specific arrangement of these molecules leads to various liquid crystal phases, including nematic, smectic, and cholesteric phases. tcichemicals.com

The structure of this compound allows it to be chemically modified to create these specific molecular geometries. For instance, by utilizing the bromine atoms as synthetic handles for cross-coupling reactions, elongated, rod-like molecules can be synthesized. These calamitic mesogens could potentially exhibit nematic or smectic phases. Furthermore, the inherent asymmetry of the substituted thiophene ring could be exploited to design bent-core mesogens, which are known to form unique and complex banana phases. colorado.eduajchem-a.com

While direct synthesis of liquid crystals from this compound is an area of ongoing research, its potential is underscored by studies on similar thiophene-based molecules. The strategic introduction of different functional groups to the thiophene core allows for the fine-tuning of intermolecular forces and molecular packing, which are critical for controlling the type and stability of the liquid crystal phase.

Table 1: Potential Mesogen Shapes Incorporating the this compound Core

Mesogen Shape Synthetic Strategy Potential Liquid Crystal Phases
Calamitic (Rod-shaped) Symmetrical elongation via cross-coupling reactions at the bromine positions. Nematic, Smectic

| Bent-core (Banana-shaped) | Asymmetrical addition of side arms to the thiophene core. | Banana Phases (e.g., B1-B7) |

Scaffold for Supramolecular Assemblies

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. This compound is an excellent candidate for constructing such assemblies due to its combination of a π-conjugated system and halogen substituents. These features can direct the self-assembly of molecules into highly ordered one-, two-, or three-dimensional structures.

The bromine atoms on the thiophene ring are capable of forming halogen bonds, which are highly directional and specific non-covalent interactions. This allows for the programmed assembly of molecules into predictable patterns. Additionally, the sulfur atom in the thiophene ring can participate in chalcogen bonding and other short-contact interactions (S···S), while the aromatic ring itself can engage in π-π stacking.

Research on related thiophene-based molecules has demonstrated their ability to form intricate supramolecular structures. For example, terthiophene derivatives have been shown to self-organize into distinct layers held together by weak hydrogen bonds and S···S interactions. nih.gov The resulting cocrystals can exhibit interesting photophysical properties, such as fluorescence quenching, suggesting potential applications in organic electronics. nih.gov

The specific substitution pattern of this compound offers precise control over the directionality of these intermolecular forces, making it a powerful tool for crystal engineering. By carefully selecting partner molecules, it is possible to construct complex architectures like tapes, sheets, or porous networks with potential applications in sensing, catalysis, and materials science.

Table 2: Key Intermolecular Interactions for Supramolecular Assembly

Interaction Type Participating Groups on this compound Potential Outcome
Halogen Bonding Bromine atoms Directional self-assembly, formation of co-crystals.
π-π Stacking Thiophene ring Formation of columnar or layered structures.
Chalcogen Bonding / S···S Contacts Sulfur atom Stabilization of molecular packing. nih.gov

Components in Organic Dyes and Pigments

Thiophene-based compounds are a significant class of organic dyes and pigments due to their excellent electronic and optical properties. sapub.org The thiophene ring acts as an effective π-conjugated system, which is the fundamental component of a chromophore—the part of a molecule responsible for its color. This compound serves as a crucial intermediate in the synthesis of a wide array of such colorants.

The bromine atoms are highly valued in this context as they provide reactive sites for introducing other chemical groups through reactions like Suzuki or Stille cross-coupling. researchgate.net This allows for the extension of the conjugated system by linking the thiophene core to other aromatic or heteroaromatic units, which in turn tunes the absorption and emission properties of the resulting dye. This synthetic versatility enables the creation of dyes with colors spanning the entire visible spectrum, from yellow to blue and even into the near-infrared. sapub.org

For example, substituted 2-aminothiophenes are used as diazo components to produce a range of disperse dyes for polyester and other synthetic fibers. sapub.org Similarly, brominated dithienothiophenes have been developed as components of donor-acceptor dyes for use in dye-sensitized solar cells, demonstrating high energy conversion efficiencies. nih.govuow.edu.au

The presence of the methyl group on the this compound core can also influence the final properties of the dye, such as its solubility and photostability. By serving as a foundational block, this compound opens the door to a vast library of custom-designed dyes and pigments for applications ranging from textiles and coatings to advanced optoelectronic devices.

Table 3: Applications of Thiophene-Based Dyes

Application Area Dye Class Example Role of Thiophene Core
Textiles Azo disperse dyes sapub.org Primary chromophore, provides color and fastness. sapub.org
Solar Cells Donor-Acceptor dyes nih.govuow.edu.au Light-harvesting component, facilitates charge separation. nih.govuow.edu.au

| Coatings & Inks | Organic pigments | Provides vibrant and durable coloration. |

Future Research Directions and Emerging Innovations Involving 3,4 Dibromo 2 Methylthiophene

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of 3,4-Dibromo-2-methylthiophene and its derivatives is a critical area of future research. While traditional bromination and subsequent functionalization routes exist, emerging synthetic strategies are expected to offer improved yields, regioselectivity, and functional group tolerance.

Future research in this area will likely focus on:

Catalyst Development: The design of novel catalysts for direct C-H activation and functionalization of the thiophene (B33073) ring could provide more direct and atom-economical routes to this compound and its derivatives.

Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of synthetic processes.

Green Chemistry Approaches: The use of greener solvents, reduced energy consumption, and the minimization of hazardous waste will be a key focus in developing sustainable synthetic methodologies. For instance, exploring metal-free synthetic approaches can mitigate issues of metal toxicity and advance the principles of green chemistry.

Investigation of Untapped Reactivity Profiles

The two bromine atoms at the 3- and 4-positions of this compound offer distinct opportunities for selective functionalization through various cross-coupling reactions. While the reactivity of similar brominated thiophenes has been explored, a detailed investigation into the specific reactivity of this isomer is a promising area for future research.

Key research directions include:

Selective Cross-Coupling Reactions: Developing conditions for the selective mono- or di-functionalization of the 3- and 4-positions will enable the synthesis of a diverse range of derivatives. This includes exploring the differential reactivity of the two C-Br bonds in reactions such as Suzuki, Stille, and Sonogashira couplings.

Nucleophilic Aromatic Substitution: The reactivity of related compounds, such as 3,4-dibromo-2-nitro-5-R-thiophenes, with various nucleophiles has been studied, revealing interesting electronic effects of the substituents. rsc.org Similar kinetic and mechanistic studies on this compound would provide valuable insights into its reactivity and potential for creating novel compounds.

Directed Metalation: The interplay between the methyl group and the bromine atoms could be exploited in directed ortho-metalation reactions to achieve regioselective functionalization at the 5-position.

Rational Design of New Functional Materials with Tunable Properties

The ability to introduce a wide variety of functional groups onto the this compound scaffold opens up possibilities for the rational design of novel organic materials with tailored electronic, optical, and biological properties.

Emerging applications in this area include:

Organic Electronics: Halogenated thiophenes are utilized in organic electronics to influence the morphology of the active layer in devices like organic solar cells. By serving as a building block for conjugated polymers and oligomers, this compound could be used to create new materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors. The substitution pattern can be tuned to control the band gap, charge carrier mobility, and other key electronic properties.

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities. sciensage.info The this compound core could be functionalized to create libraries of new compounds for screening against various biological targets, potentially leading to the discovery of new therapeutic agents.

Photochromic Materials: Thiophene-based photochromic molecules have applications in molecular switches and data storage. jcu.edu.au Incorporating this compound into such systems could lead to new materials with tunable photoresponsive properties.

Advanced Computational Modeling for Predictive Material Science

Computational chemistry plays an increasingly important role in predicting the properties of new materials before their synthesis, thereby guiding experimental efforts. Density Functional Theory (DFT) and other computational methods can be applied to this compound and its derivatives to accelerate the discovery of new functional materials.

Future research will likely involve:

Property Prediction: Using DFT to calculate the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and absorption spectra of potential derivatives. This can help in identifying promising candidates for specific applications in organic electronics.

Reactivity Analysis: Computational studies can provide insights into the reaction mechanisms and selectivity of various synthetic transformations involving this compound, aiding in the optimization of reaction conditions. researchgate.net

Structure-Property Relationships: By systematically modeling a range of derivatives, it is possible to establish clear structure-property relationships, which is crucial for the rational design of materials with desired characteristics.

Integration into Interdisciplinary Research Endeavors

The unique properties of thiophene-based materials make them ideal candidates for integration into interdisciplinary research fields, bridging the gap between chemistry, materials science, physics, and biology.

Potential interdisciplinary applications for derivatives of this compound include:

Bioelectronics: The development of biocompatible and conducting materials for applications such as biosensors, neural interfaces, and drug delivery systems.

Smart Materials: The creation of materials that respond to external stimuli such as light, heat, or chemical analytes, for use in sensors, actuators, and responsive coatings.

Supramolecular Chemistry: The use of this compound-based units in the construction of complex supramolecular architectures with novel functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-Dibromo-2-methylthiophene, and how can reaction conditions be optimized for regioselectivity?

  • Methodological Answer : The synthesis of brominated thiophenes often employs Stille or Suzuki coupling reactions. For example, a Stille coupling protocol using 2-methylthiophene derivatives with bromine sources (e.g., NBS) in the presence of Pd(PPh₃)₄ as a catalyst can achieve regioselective bromination at the 3,4-positions . Reaction optimization should focus on temperature control (room temperature to 80°C), solvent selection (THF or DMF), and stoichiometric ratios of brominating agents to minimize di- or over-bromination. Monitoring via TLC and GC-MS is critical for intermediate isolation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Comprehensive characterization requires a combination of techniques:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference data (e.g., NIST Standard Reference Database 69) to confirm substitution patterns and absence of impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass.
  • Elemental Analysis : Verify Br content via microanalysis (e.g., combustion analysis) to confirm stoichiometry .

Advanced Research Questions

Q. What non-covalent interactions influence the solid-state packing of this compound, and how do these affect material properties?

  • Methodological Answer : X-ray crystallography reveals dominant Br⋯Br (3.4–3.6 Å) and C–H⋯π interactions in brominated heterocycles, which stabilize crystal lattices and influence optoelectronic properties . Computational modeling (DFT or MD simulations) can quantify interaction energies and predict packing motifs. Researchers should compare experimental lattice parameters (e.g., CCDC 1828960) with simulated data to validate models .

Q. How do researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers) or solvent-induced shifts. Strategies include:

  • Variable-Temperature NMR : Identify conformational equilibria by observing signal coalescence at elevated temperatures.
  • COSY/NOESY : Elucidate through-space correlations to distinguish regioisomers or tautomers .
  • Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm⁻¹) and UV-Vis λmax with computational TD-DFT results to confirm electronic transitions .

Q. What strategies mitigate side reactions during functionalization of this compound for advanced material synthesis?

  • Methodological Answer : Bromine substituents are susceptible to nucleophilic displacement or radical coupling. To preserve the thiophene core:

  • Protecting Groups : Temporarily block reactive sites (e.g., methyl groups) using silyl or acetyl moieties during cross-coupling reactions.
  • Low-Temperature Conditions : Perform reactions at −78°C (e.g., Grignard additions) to suppress undesired Br elimination .
  • In Situ Monitoring : Use FT-IR to detect intermediates and adjust reaction kinetics dynamically .

Data Interpretation and Reporting

Q. How should researchers document synthetic procedures and characterization data to ensure reproducibility?

  • Methodological Answer : Follow standardized reporting templates (e.g., IUCr guidelines for crystallography ):

  • Experimental Section : Include yields, melting points, Rf values, and spectral acquisition parameters (e.g., NMR solvent, frequency).
  • Data Deposition : Submit crystal structures to CCDC and spectral data to public repositories (e.g., NIST Chemistry WebBook) .
  • Error Analysis : Report deviations in microanalysis (±0.3%) and NMR integration (±5%) to highlight confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.